

Application Notes and Protocols for Measuring OR2AT4 Activation by Sandalore

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Compound of Interest

Compound Name: Sandalore

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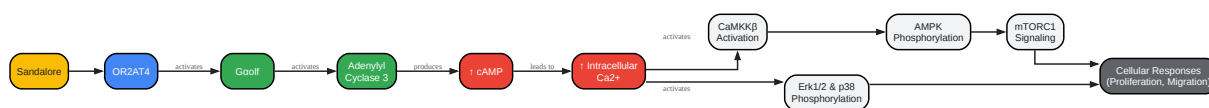
For Researchers, Scientists, and Drug Development Professionals

Introduction

The olfactory receptor OR2AT4, a G-protein coupled receptor (GPCR), has been identified in various non-olfactory tissues, including skin keratinocytes, where it plays a role in cell proliferation, migration, and wound healing.[1][2] **Santalore**, a synthetic sandalwood odorant, is a known agonist for OR2AT4.[1][3] Activation of OR2AT4 by **Santalore** triggers a cascade of intracellular signaling events, making the quantification of this activation a critical aspect of research and development in dermatology and cosmetology.[1][4] These application notes provide detailed protocols for the most common techniques used to measure OR2AT4 activation.

Key Signaling Pathways

Upon binding of **Santalore**, OR2AT4, co-expressed with G α olf and adenylyl cyclase 3, initiates a signaling cascade.[4][5] This primarily involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and a subsequent rise in intracellular calcium (Ca²⁺).[1][4][5] This increase in intracellular calcium is a pivotal event, triggering downstream signaling pathways, including the CaMKK β /AMPK/mTORC1 axis and the phosphorylation of mitogen-activated protein kinases (MAPKs) such as Erk1/2 and p38.[1][4]



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Caption: OR2AT4 Signaling Pathway Activated by **Santalore**.

Data Presentation

The following table summarizes quantitative data from representative studies on OR2AT4 activation by **Santalore**. This allows for a clear comparison of the effects observed across different experimental setups.

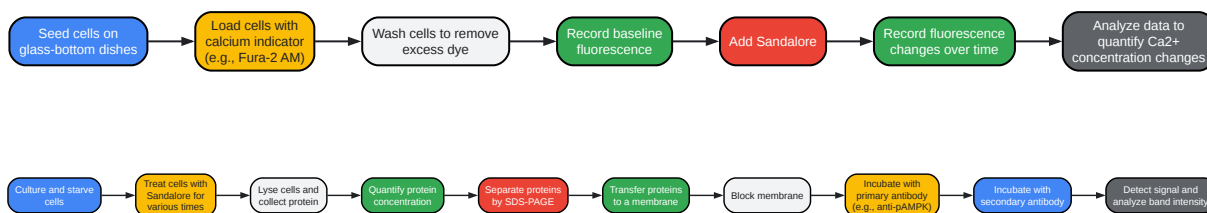
Assay Type	Cell Line	Sandalore Concentration	Observed Effect	Reference
Intracellular Ca ²⁺	HaCaT Keratinocytes	100 µM	Significant increase in intracellular calcium	[4]
Intracellular Ca ²⁺	Cultured Human Keratinocytes	Not specified	Strong Ca ²⁺ signals	[1]
Cell Proliferation	H ₂ O ₂ -induced senescent HaCaT cells	Not specified	Significant increase in proliferation	[2]
AMPK Phosphorylation	HaCaT Keratinocytes	Not specified	Increased phosphorylation	[4]
Erk1/2 & p38 Phosphorylation	Cultured Human Keratinocytes	Not specified	Increased phosphorylation	[1]
Hair Growth	Organ-cultured human scalp hair follicles	Not specified	Prolonged anagen phase	[6]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are intended as a guide and may require optimization for specific experimental conditions.

Intracellular Calcium Imaging

This protocol describes how to measure changes in intracellular calcium concentration in response to **Sandalore** stimulation using a fluorescent calcium indicator.



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